molecular formula C12H20N2O4 B3154815 N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) CAS No. 78553-70-5

N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide)

Cat. No.: B3154815
CAS No.: 78553-70-5
M. Wt: 256.3 g/mol
InChI Key: WOBHRMCWNBRQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Bis-Amide Scaffolds in Organic Synthesis

Bis-amide scaffolds, characterized by the presence of two amide groups within a single molecule, are of significant interest in organic and medicinal chemistry. The amide bond is a fundamental linkage in peptides and proteins, and molecules containing multiple amide functionalities often exhibit a propensity for forming well-defined three-dimensional structures through hydrogen bonding. This characteristic is crucial in the design of molecules for molecular recognition, self-assembly, and materials science. The butane-1,4-diyl linker in N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) provides a degree of conformational flexibility, allowing the two terminal β-keto amide groups to orient themselves in various ways to accommodate coordination with metal ions or to participate in polymerization reactions. The structural properties of related bis-amide compounds, such as N,N'-butane-1,4-diylbis(bromoacetamide), have been studied to understand the conformation of polymers containing such units. nih.gov

Significance of β-Keto Amide Functionality in Chemical Transformations

The β-keto amide functional group is a versatile synthon in organic synthesis due to the presence of multiple reactive sites. It possesses both nucleophilic (at the α-carbon) and electrophilic (at the two carbonyl carbons) centers, as well as the ability to form stable enolates. This reactivity allows β-keto amides to participate in a wide array of chemical transformations, including alkylations, acylations, and condensation reactions. Furthermore, the keto-enol tautomerism of the β-keto amide moiety enables it to act as an effective bidentate ligand for a variety of metal ions, forming stable chelate complexes. This chelating ability is central to its application in coordination chemistry and catalysis.

Specific Research Importance of N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide)

While specific research exclusively focused on N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) is not extensively documented in publicly available literature, its importance can be inferred from studies on analogous compounds. Its structure suggests a primary role as a versatile ligand in coordination chemistry. The two β-keto amide groups can coordinate to one or two metal centers, leading to the formation of mononuclear or polynuclear complexes, including coordination polymers. The butane (B89635) linker allows for the formation of stable macrocyclic or polymeric structures with metal ions.

Research on similar bis(β-diketone) and bis(β-keto amide) ligands has demonstrated their utility in the synthesis of catalysts for various organic transformations and as building blocks for functional materials. For instance, related bis(acetoacetamide) ligands are known to form complexes with a range of metal ions. The study of N,N'-(butane-1,4-diyl)bis(guanidinium) tetrachloroplatinate(II) highlights the use of the butane-1,4-diyl linker in designing molecules that can interact with biological macromolecules like DNA. nih.gov

Compound Data

Below are tables detailing the properties of N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) and a related compound for comparative context.

Table 1: Properties of N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide)

PropertyValueSource
Molecular Formula C12H20N2O4Inferred from structure
Molecular Weight 256.3 g/mol cymitquimica.com
Appearance Likely a white or off-white solidInferred from related compounds
CAS Number 78553-70-5Commercial supplier data

Table 2: Crystallographic Data for the Related Compound N,N'-(Butane-1,4-diyl)bis(guanidinium) tetrachloroplatinate(II)

ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 8.152(1)
b (Å) 8.889(4)
c (Å) 10.700(3)
α (°) 81.59(3)
β (°) 87.99(5)
γ (°) 78.48(6)
Volume (ų) 752(1)
Source: nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-N-[4-(3-oxobutanoylamino)butyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-9(15)7-11(17)13-5-3-4-6-14-12(18)8-10(2)16/h3-8H2,1-2H3,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBHRMCWNBRQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NCCCCNC(=O)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Reactivity of N,n Butane 1,4 Diyl Bis 3 Oxobutanamide

Established Synthetic Routes for the Compound

The synthesis of N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) is primarily achieved through well-established condensation reactions. These methods involve the formation of amide bonds by reacting a diamine with a suitable β-keto-containing precursor.

The most common and direct route for synthesizing N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) involves the acetoacetylation of 1,4-diaminobutane (B46682). This is typically achieved through a condensation reaction with either diketene (B1670635) or a reactive ester of acetoacetic acid, such as ethyl acetoacetate (B1235776) or methyl acetoacetate.

When diketene is used as the acylating agent, it reacts with the primary amino groups of 1,4-diaminobutane. The reaction proceeds via the nucleophilic attack of the amine on the carbonyl group of the β-lactone ring of diketene, followed by ring-opening. This process is repeated for both amino groups of the diamine, yielding the desired bis(β-keto amide).

Alternatively, the reaction can be carried out using an acetoacetic ester. In this case, the synthesis is a transamidation reaction where the amino groups of 1,4-diaminobutane displace the alkoxy group of the ester. This reaction is often driven to completion by removing the alcohol byproduct (ethanol or methanol).

The efficiency and yield of the synthesis of N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the use of catalysts.

For the reaction between 1,4-diaminobutane and diketene or acetoacetic esters, a variety of solvents can be employed. While the reaction can proceed without a solvent, using an inert solvent can aid in temperature control and facilitate stirring. Acetonitrile has been found to provide a good balance between reactant solubility and reaction selectivity. scielo.brchemrxiv.org Other solvents like benzene, toluene, or tetrahydrofuran (B95107) (THF) may also be used. libretexts.orgnih.gov

The reaction temperature is another critical factor. While the reaction can occur at room temperature, gentle heating is often applied to increase the reaction rate. However, excessive temperatures should be avoided to minimize the formation of side products. In some optimized procedures, the reaction time has been significantly reduced from 20 hours to 4 hours without a major impact on conversion and selectivity. scielo.brchemrxiv.org

The stoichiometry of the reactants is also important. A molar ratio of approximately 2:1 of the acylating agent (diketene or acetoacetic ester) to 1,4-diaminobutane is typically used to ensure complete bis-amidation. The table below summarizes typical reaction parameters that can be optimized for this synthesis.

Table 1: Parameters for Optimization of N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) Synthesis

ParameterConditionRationale
Solvent Acetonitrile, THF, Benzene, TolueneProvides good reactant solubility and aids in temperature control. scielo.brchemrxiv.orglibretexts.orgnih.gov
Temperature Room Temperature to RefluxBalances reaction rate with the prevention of side-product formation. scielo.br
Reaction Time 4 to 20 hoursShorter times are possible with optimized conditions to improve selectivity. scielo.brchemrxiv.org
Stoichiometry ~2:1 Acylating Agent to DiamineEnsures complete reaction of both amine groups.
Catalyst Typically not requiredThe reaction proceeds readily between the amine and the reactive carbonyl precursor.

Reactivity Profiles of the β-Keto Amide Moieties

The chemical behavior of N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) is dominated by the reactivity of its two β-keto amide functional groups. These groups contain several reactive sites, including the carbonyl carbons, the α-hydrogens, and the amide nitrogen.

A fundamental characteristic of β-keto amides is their existence as an equilibrium mixture of keto and enol tautomers. libretexts.orglibretexts.org The keto form contains two carbonyl groups, while the enol form consists of an enol (a C=C double bond with an adjacent hydroxyl group) and an amide group. libretexts.org This tautomerism is a rapid interconversion between the two forms. libretexts.org

The methylene (B1212753) group situated between the two carbonyl groups (the α-carbon) is particularly reactive. The α-hydrogens are acidic due to the electron-withdrawing effects of the adjacent carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance. libretexts.orglibretexts.org This acidity allows for deprotonation by a suitable base to form a nucleophilic enolate. libretexts.org

This enolate can then readily react with a variety of electrophiles in what are known as electrophilic substitution reactions. rsc.org These reactions lead to the introduction of substituents at the active methylene position. For this to be effective, the enolate must be generated in high concentration using a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in a non-hydroxylic solvent such as THF. libretexts.org

The carbonyl carbons within the β-keto amide moieties are electrophilic due to the polarization of the carbon-oxygen double bond. savemyexams.commasterorganicchemistry.com This makes them susceptible to attack by nucleophiles. savemyexams.commasterorganicchemistry.com This reaction, known as nucleophilic addition, is a key transformation for carbonyl compounds. masterorganicchemistry.com

A wide range of nucleophiles, including both negatively charged species (like cyanide ions) and neutral molecules (like amines or alcohols), can add to the carbonyl carbon. savemyexams.commasterorganicchemistry.com The addition of a nucleophile results in the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. masterorganicchemistry.com Subsequent protonation of the resulting alkoxide ion yields the final addition product. colby.edu The presence of two such carbonyl groups in N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) allows for the possibility of double addition reactions, leading to the formation of more complex structures.

Derivatization Strategies and Synthetic Transformations

Detailed research on the derivatization and subsequent synthetic transformations of N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) is not available in the reviewed scientific literature. The bifunctional nature of this molecule, which contains two reactive 1,3-dicarbonyl units, suggests it could theoretically serve as a precursor for various chemical structures, but specific examples and methodologies originating from this particular compound are not documented.

While 1,3-dicarbonyl compounds are common precursors for heterocyclic synthesis, no specific studies documenting the use of N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) for these reactions have been identified.

No specific methods, reaction conditions, or research findings have been published detailing the synthesis of pyrazole (B372694) or bis-pyrazole derivatives starting from N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide). The classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), has not been specifically reported for this substrate.

There is no available scientific literature describing the synthesis of thiazole (B1198619) or bis-thiazole derivatives using N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) as a starting material. The Hantzsch thiazole synthesis, a common method involving the reaction of α-haloketones and thioamides, and other related methodologies have not been applied to this specific bis(3-oxobutanamide).

Research on the synthesis of thiophene (B33073) derivatives from N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) is not present in the available literature. Common thiophene syntheses, such as the Paal-Knorr or Gewald reactions which can utilize 1,4-dicarbonyl precursors or related structures, have not been documented with this compound.

There are no published studies investigating the use of N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) as a substrate in multi-component reactions (MCRs). While the reactive sites within the molecule could theoretically participate in MCRs, no specific examples, such as the Hantzsch dihydropyridine (B1217469) synthesis or other named MCRs, have been reported for this compound.

No studies concerning the formation of enaminones from N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) or the investigation of subsequent enaminone-amine exchange kinetics were found in the scientific literature. Therefore, no data on reaction rates, mechanisms, or kinetic parameters for this specific compound can be provided.

Introduction of Diverse Functional Groups

The unique structural characteristics of N,N'-(butane-1,4-diyl)bis(3-oxobutanamide), featuring two reactive β-ketoamide moieties linked by a flexible butyl chain, make it a versatile precursor for the introduction of a wide array of functional groups. The presence of active methylene groups, as well as carbonyl and amide functionalities, provides multiple sites for chemical modification. These modifications can be broadly categorized into reactions at the active methylene position and cyclocondensation reactions involving the 1,3-dicarbonyl system. Such transformations are pivotal for the synthesis of more complex molecules, including heterocyclic compounds and polymers with tailored properties.

The reactivity of the active methylene group, flanked by two carbonyl groups, allows for the introduction of various substituents through several key reactions. One of the most common transformations is the Knoevenagel condensation. This reaction typically involves the condensation of the active methylene group with an aldehyde or ketone in the presence of a basic catalyst, leading to the formation of a new carbon-carbon double bond. While specific studies on N,N'-(butane-1,4-diyl)bis(3-oxobutanamide) are limited, the well-established reactivity of other β-ketoamides suggests its capability to undergo such reactions. For instance, reaction with aromatic aldehydes would yield derivatives with pendant unsaturated functionalities, which can be further modified.

Another significant reaction involving the active methylene group is azo coupling. In this reaction, the β-ketoamide is treated with a diazonium salt to form an azo dye. Bis(acetoacetamide) derivatives are known intermediates in the production of bis-azo dyes and pigments. The resulting azo compounds are characterized by the presence of the -N=N- chromophore, which imparts color and is of great interest in the materials and dye industries.

Furthermore, the 1,3-dicarbonyl system within N,N'-(butane-1,4-diyl)bis(3-oxobutanamide) is an excellent precursor for the synthesis of various heterocyclic rings through cyclocondensation reactions. These reactions typically involve the reaction of the β-dicarbonyl unit with a binucleophile, leading to the formation of a new ring system. For example, reaction with hydrazine or its derivatives is a classical method for the synthesis of pyrazoles. nih.govfluorochem.co.uk In the case of N,N'-(butane-1,4-diyl)bis(3-oxobutanamide), this would be expected to yield a bis-pyrazole derivative, where two pyrazole rings are linked by the butane-1,4-diyl spacer.

Similarly, condensation with urea, thiourea, or guanidine (B92328) is a well-established route to pyrimidine (B1678525) and dihydropyrimidine (B8664642) derivatives. These reactions are often catalyzed by acid and can lead to the formation of bis-pyrimidine structures from bis(β-dicarbonyl) precursors. The resulting heterocyclic compounds are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.

The introduction of these diverse functional groups transforms the initial simple aliphatic diamide (B1670390) into more complex and functionally rich molecules. The choice of reactant and reaction conditions allows for a high degree of control over the final product, enabling the synthesis of a variety of derivatives with potentially interesting chemical and physical properties.

Coordination Chemistry of N,n Butane 1,4 Diyl Bis 3 Oxobutanamide

Ligand Design Principles and Potential Metal Binding Sites

N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) is a multidentate ligand designed with specific coordination characteristics in mind. The core of its metal-binding ability lies in the two 3-oxobutanamide (acetoacetamide) groups. Each of these groups contains two potential donor atoms: the carbonyl oxygen of the ketone and the carbonyl oxygen of the amide. This arrangement forms a β-ketoamide functionality, which is known to act as a bidentate chelating agent for a variety of metal ions.

The presence of two such chelating units within a single molecule classifies it as a bis(bidentate) ligand. The two coordination pockets are separated by a butane-1,4-diyl spacer. This alkyl chain is flexible, allowing the two chelating sites to adopt various spatial arrangements. This flexibility is a key design principle, as it can lead to the formation of either mononuclear complexes, where both chelating units bind to the same metal center, or polynuclear complexes, where the ligand bridges two or more metal centers.

The potential metal binding sites are the oxygen atoms of the β-ketoamide moieties. Upon deprotonation of the methylene (B1212753) protons adjacent to the carbonyl groups, the ligand can form stable six-membered chelate rings with metal ions. The resonance stabilization within this chelate ring enhances the stability of the resulting metal complexes.

Exploration of Metal Chelation and Coordination Modes

The coordination of N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) with metal ions is expected to be versatile, giving rise to several possible coordination modes. The fundamental interaction involves the formation of a six-membered chelate ring through the two oxygen atoms of the deprotonated β-ketoamide group.

Given the presence of two such chelating units, the ligand can coordinate to metal ions in the following ways:

Mononuclear Complexes: The flexibility of the butane (B89635) spacer may allow both β-ketoamide units to coordinate to a single metal ion, forming a mononuclear complex. The resulting complex would have a pseudo-macrocyclic structure.

Dinuclear Complexes: The ligand can bridge two metal centers, with each β-ketoamide unit coordinating to a different metal ion. This can lead to the formation of discrete dinuclear complexes.

Coordination Polymers: In the presence of suitable metal ions and reaction conditions, the ligand can act as a linker, connecting multiple metal centers to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. The flexible nature of the butane spacer will play a crucial role in determining the dimensionality and topology of these polymers. acs.org

The specific coordination mode adopted will depend on several factors, including the nature of the metal ion (size, charge, and preferred coordination geometry), the reaction solvent, temperature, and the metal-to-ligand molar ratio.

Coordination Mode Description Potential Structure
MononuclearBoth β-ketoamide units bind to a single metal center.Pseudo-macrocyclic complex
DinuclearEach β-ketoamide unit binds to a separate metal center.Discrete dinuclear complex
PolymericLigand acts as a linker between multiple metal centers.1D, 2D, or 3D coordination polymer

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes with N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is critical as it can influence the solubility of the reactants and the crystallinity of the product. Common solvents for such syntheses include methanol, ethanol, acetonitrile, and dimethylformamide (DMF). The reaction is often carried out in the presence of a base to facilitate the deprotonation of the ligand.

Characterization of the resulting metal complexes and coordination polymers would employ a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. A shift in the stretching frequencies of the C=O groups upon complexation provides evidence of metal-ligand bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution.

Elemental Analysis: To determine the empirical formula of the complex and establish the metal-to-ligand stoichiometry.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes and identify the presence of coordinated or lattice solvent molecules.

Technique Information Obtained
Infrared (IR) SpectroscopyConfirmation of metal-ligand coordination
Nuclear Magnetic Resonance (NMR)Solution-state structure of diamagnetic complexes
Elemental AnalysisEmpirical formula and stoichiometry
Single-Crystal X-ray DiffractionSolid-state structure and coordination geometry
Thermogravimetric Analysis (TGA)Thermal stability and solvent content

Influence of the Butane-1,4-diyl Spacer on Coordination Architectures

The butane-1,4-diyl spacer is a critical component in the design of N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) as a ligand for constructing coordination polymers. Its flexibility allows it to adopt various conformations, which in turn influences the final architecture of the resulting coordination network.

The flexibility of the spacer can also allow for the formation of interpenetrated networks, where two or more independent frameworks are intertwined. The number of methylene groups in the alkyl spacer has been shown to significantly affect the coordinating properties of similar bis-chelating ligands, leading to dramatic changes in the structures of the resulting complexes. acs.org Therefore, the butane-1,4-diyl spacer in N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) is expected to be a key determinant in the structural diversity of its coordination compounds.

Applications in Advanced Materials Science and Polymer Chemistry

Role as a Cross-linking Agent in Polymer Matrices

N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) functions as an effective cross-linking agent, a molecule that links polymer chains together to form a three-dimensional network. nih.gov This process transforms liquid or thermoplastic polymers into thermosets, materials known for their enhanced mechanical strength, thermal stability, and chemical resistance. nih.gov The cross-linking action of this compound is centered on the reactivity of its two terminal 3-oxobutanamide (also known as acetoacetamide) groups. These groups can readily react with various complementary functional groups, such as isocyanates and amines, or participate in Michael addition reactions to forge durable covalent bonds between polymer chains.

The structure of the cross-linking agent is critical to the final properties of the polymer network. Unlike rigid aromatic cross-linkers, the butane-1,4-diyl spacer in N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) is flexible. This inherent flexibility, stemming from the rotational freedom of the single carbon-carbon bonds in the butane (B89635) chain, imparts different characteristics to the resulting material compared to polymers cross-linked with more rigid molecules. nih.govresearchgate.net For instance, the use of flexible cross-linkers can lead to a looser network structure with a lower glass transition temperature (Tg), resulting in softer, more pliable materials. nih.gov

Table 1: Comparative Impact of Rigid vs. Flexible Cross-linkers on Polymer Network Properties This table illustrates the general principles of how cross-linker structure affects polymer properties, drawing an analogy to the behavior of N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) as a flexible cross-linker.

PropertyRigid Cross-linker (e.g., Aromatic-based)Flexible Cross-linker (e.g., Aliphatic-based)
Network StructureDensely packed, constrainedLooser packing, higher free volume nih.gov
Glass Transition Temp. (Tg)HigherLower
Mechanical ModulusHigher (Stiffer material)Lower (Softer material)
Elongation at BreakLowerHigher
BrittlenessMore brittleMore ductile/tough

Incorporation into Dynamic Covalent Networks and Vitrimer Systems

The β-ketoamide groups of the compound are key to this functionality. They can react with amines to form enamine bonds. These enamine linkages can participate in associative exchange reactions, such as transamination, which is a hallmark of vitrimer chemistry. researchgate.net In an associative mechanism, a new bond is formed concurrently as an old one is broken, which preserves the network's integrity and allows the material to be reshaped, repaired, or recycled. researchgate.net

The successful design of a vitrimer system using N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) hinges on controlling the reversible bond formation. Key considerations include:

Dynamic Chemistry Selection: The chosen reaction must be reversible under accessible conditions. For β-ketoamide-based systems, the reaction with amines to form enamines, which can then undergo transamination, is a primary route. researchgate.net

Reaction Kinetics and Catalyst: The rate of bond exchange dictates the material's properties. At service temperatures, the exchange should be slow to ensure mechanical stability. At elevated temperatures, the exchange must be fast enough to allow for flow and reprocessing within a practical timeframe. The kinetics are often controlled by temperature and the use of a suitable catalyst. researchgate.net

Thermodynamics: The equilibrium of the reversible reaction must be managed to ensure the network remains stable. The system should favor the cross-linked state under normal conditions but allow for dynamic exchange upon heating. ethz.ch

Table 2: Examples of Dynamic Covalent Chemistries for Vitrimer Design This table provides context for the types of reversible reactions used in vitrimers, including the family to which the reactions of N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) belong.

Exchange MechanismReversible ReactionTypical StimulusAssociative/Dissociative
TransesterificationEster exchangeHeat, CatalystAssociative researchgate.net
TransaminationImine/Enamine exchangeHeat, Water, CatalystAssociative researchgate.net
TranscarbamoylationUrethane exchangeHeat, CatalystAssociative
Diels-Alder[4+2] CycloadditionHeatDissociative researchgate.net
Disulfide ExchangeThiol-disulfide exchangeHeat, Light, RedoxAssociative
Boronic Ester ExchangeDiol-boronic acid condensationWater, pHDissociative researchgate.net

The integration of dynamic bonds enables network restructuring, which imparts remarkable properties. When heated, the active bond exchange allows the polymer chains to rearrange, causing the material to flow like a viscous liquid. This allows the thermoset to be remolded into a new shape, which becomes fixed upon cooling. This process is repeatable, rendering the material reprocessable and recyclable, which is a significant advantage over traditional, permanently cross-linked thermosets that are difficult to recycle. researchgate.netrsc.org This capability addresses major environmental and economic concerns associated with plastic waste, promoting a circular economy for durable polymer materials. rsc.orgresearchgate.net

Precursor Utility in the Synthesis of Functional Organic Pigments

N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) serves as a valuable precursor in the synthesis of organic pigments. Its two acetoacetamide (B46550) groups are active methylene (B1212753) compounds, making them ideal coupling components for creating larger chromophoric (color-bearing) systems. nbinno.comchemicalbook.com

A primary application in this area is in the production of disazo pigments. The synthesis typically involves a diazotization reaction, where an aromatic primary amine is converted into a diazonium salt. This salt is then reacted with a coupling component. When N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) is used as the coupling component, the diazonium salt attacks the active methylene carbon of both acetoacetamide groups, resulting in a large, conjugated molecule with intense color. plantarchives.org The final color of the pigment can be tuned by selecting different aromatic amines. The flexible butane spacer between the two chromophores can influence the pigment's physical properties, such as its solubility, crystal packing, and lightfastness. An analogous compound, N,N'-(1,4-Phenylene)bis(acetoacetamide), is known to be an important intermediate in the pigment industry. nbinno.comchemicalbook.com

Contributions to Flexible Polymer Materials and Reduced Rigidity Analogues

The molecular architecture of N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) directly contributes to the creation of flexible polymer materials. The key to this property is the butane-1,4-diyl segment, a four-carbon aliphatic chain that provides significant conformational flexibility. researchgate.net

Increased Flexibility and Elasticity: The material can be bent or stretched more easily without breaking.

Lowered Glass Transition Temperature (Tg): The polymer transitions from a rigid, glassy state to a softer, rubbery state at a lower temperature. nih.gov

Improved Impact Resistance: The flexible segments can help dissipate energy from an impact, making the material tougher and less prone to shattering.

By strategically using N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide), material scientists can design reduced rigidity analogues of otherwise stiff polymers, tailoring the mechanical properties to meet the demands of applications requiring pliability and durability, such as in coatings, adhesives, and elastomers.

Theoretical and Computational Investigations of N,n Butane 1,4 Diyl Bis 3 Oxobutanamide

Molecular Conformation and Stereochemical Analysis

The biological and chemical functionality of a molecule is intrinsically linked to its three-dimensional structure. For a flexible molecule such as N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide), with its central butane (B89635) linker, a multitude of conformations are possible due to rotation around single bonds.

Stereochemically, the 3-oxobutanamide moieties can exhibit keto-enol tautomerism. Computational studies can quantify the relative energies of the keto and enol forms, providing insight into which tautomer is likely to predominate under various conditions. The presence of chiral centers, if any were introduced through derivatization, would necessitate a more complex stereochemical analysis to understand the properties of different enantiomers and diastereomers.

Table 1: Hypothetical Geometrical Parameters for a Stable Conformer of N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) Predicted by Molecular Mechanics.

ParameterValue
C-C (butane chain) bond length~1.54 Å
C-N bond length~1.47 Å
C=O bond length~1.23 Å
C-C-C-C dihedral angle~180° (anti) or ~60° (gauche)
N-C-C-O dihedral angleVaries depending on conformation

Note: This table presents typical values for illustrative purposes, as specific computational results for this molecule were not found in the searched literature.

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical methods, especially Density Functional Theory (DFT), offer a deeper understanding of the electronic properties of molecules. jmchemsci.com DFT calculations can provide detailed information about electron distribution, molecular orbitals, and reactivity.

The electronic structure of N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) can be elucidated through DFT calculations. These calculations would reveal the distribution of electron density, highlighting regions that are electron-rich or electron-poor. This information is crucial for understanding how the molecule interacts with other chemical species.

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. For N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide), the HOMO is likely to be localized on the amide nitrogen atoms and the enolate oxygen atoms (in the enol form), while the LUMO would likely be centered on the carbonyl carbon atoms.

Table 2: Illustrative Frontier Molecular Orbital Energies for N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) from a Hypothetical DFT Calculation.

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for the molecule.

DFT calculations can be used to predict the reactivity of N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) and to map out potential reaction pathways. jmchemsci.com By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction energies for various chemical transformations.

For instance, the reactivity of the methylene (B1212753) group between the two carbonyls in the 3-oxobutanamide moiety can be assessed. These protons are expected to be acidic, and DFT can quantify this acidity by calculating the energy change upon deprotonation. Furthermore, the nucleophilicity of the amide nitrogens and the electrophilicity of the carbonyl carbons can be evaluated using various reactivity descriptors derived from DFT, such as Fukui functions and condensed-to-atom softness indices. This information would be invaluable for predicting how the molecule might behave in different chemical environments and for designing synthetic routes involving this compound.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

In the solid state, the properties of a molecular crystal are governed by the network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. researchgate.netresearchgate.netnih.gov This method maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules.

For N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide), Hirshfeld surface analysis would likely reveal the importance of hydrogen bonding. The amide N-H groups can act as hydrogen bond donors, while the carbonyl and amide oxygen atoms can act as hydrogen bond acceptors. The analysis would generate a 2D "fingerprint plot" that summarizes the types and relative contributions of different intermolecular contacts, such as H···H, O···H, and C···H interactions. researchgate.netresearchgate.netnih.gov This would provide a detailed picture of the crystal packing and the forces holding the molecules together.

Table 3: Expected Major Intermolecular Contacts for N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) from a Hypothetical Hirshfeld Surface Analysis.

Contact TypeExpected Contribution (%)Description
H···H40-50%van der Waals interactions between hydrogen atoms.
O···H/H···O30-40%Represents hydrogen bonding between carbonyl/amide oxygens and amide/methylene hydrogens.
C···H/H···C10-15%Weak C-H···O or C-H···π interactions.
N···H/H···N<5%Potential weak interactions involving the amide nitrogen.

Note: The percentages are estimates based on similar molecules and would require experimental crystal structure data and subsequent calculation for validation.

In Silico Design and Screening of Novel Derivatives

Computational chemistry plays a vital role in the rational design of new molecules with desired properties. nih.govsemanticscholar.org Starting with the core structure of N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide), in silico methods can be used to design and screen a virtual library of novel derivatives. This process can be significantly faster and more cost-effective than synthesizing and testing each compound individually.

For example, if the goal is to develop a derivative with enhanced metal-chelating properties, different functional groups could be computationally added to the parent molecule. DFT calculations could then be used to predict the binding affinity of these new derivatives for various metal ions. Similarly, if the aim is to create derivatives with specific electronic properties, such as a smaller HOMO-LUMO gap for applications in materials science, substituents with different electron-donating or electron-withdrawing capabilities could be explored computationally.

Virtual screening techniques, such as molecular docking, could also be employed if a specific biological target is of interest. semanticscholar.org This would involve computationally predicting the binding mode and affinity of a library of derivatives to the active site of a protein, helping to prioritize which compounds are most promising for synthesis and further testing.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide), both ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework and the connectivity of its atoms. Due to the molecule's symmetry, the number of unique signals in the NMR spectra is simplified.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The keto-enol tautomerism inherent to the 3-oxobutanamide group means that the spectrum may show signals for both the keto and enol forms, with the keto form typically predominating in common NMR solvents like CDCl₃.

The expected proton environments are:

Amide N-H protons: A broad signal, typically in the range of 6.5-8.5 ppm. Its chemical shift can be highly dependent on solvent and concentration.

Methylene (B1212753) protons adjacent to the amide nitrogen (-CH₂-NH-): These protons are deshielded by the adjacent nitrogen and are expected to appear as a multiplet around 3.2-3.4 ppm. researchgate.net

Methylene protons of the inner butane (B89635) chain (-CH₂-CH₂-): These protons are more shielded than those directly attached to the nitrogen and would resonate as a multiplet at approximately 1.5-1.7 ppm. rsc.org

Methylene protons of the acetoacetyl group (-CO-CH₂-CO-): In the keto form, these protons are situated between two carbonyl groups and are thus acidic, appearing as a sharp singlet around 3.4-3.6 ppm.

Methyl protons of the acetoacetyl group (CH₃-CO-): These protons would give rise to a sharp singlet at approximately 2.2-2.3 ppm.

Table 1: Expected ¹H NMR Chemical Shifts for N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) (Keto Form)

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Amide (N-H) 6.5 - 8.5 Broad Singlet
Methylene (-CH₂-NH) 3.2 - 3.4 Multiplet
Methylene (-CH₂-CH₂-) 1.5 - 1.7 Multiplet
Methylene (-CO-CH₂-CO-) 3.4 - 3.6 Singlet
Methyl (CH₃-CO-) 2.2 - 2.3 Singlet

Note: These are estimated values based on analogous structures and general chemical shift tables. pdx.edupressbooks.puborganicchemistrydata.org The exact values can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, five distinct carbon signals are anticipated for the keto form.

The expected carbon environments are:

Amide Carbonyl Carbon (-NH-C=O): This carbon is expected to resonate in the downfield region, typically around 165-175 ppm. researchgate.net

Ketone Carbonyl Carbon (-CH₂-C=O-CH₃): This carbonyl carbon signal is generally found further downfield than the amide carbonyl, in the range of 205-215 ppm. libretexts.orglibretexts.org

Methylene Carbon adjacent to Nitrogen (-CH₂-NH-): This carbon signal is expected around 38-42 ppm. libretexts.org

Methylene Carbon of the inner butane chain (-CH₂-CH₂-): This more shielded methylene carbon should appear at approximately 26-28 ppm.

Methylene Carbon of the acetoacetyl group (-CO-CH₂-CO-): This carbon, flanked by two carbonyls, would be found around 50-55 ppm.

Methyl Carbon (CH₃-CO-): The terminal methyl carbon is expected to resonate in the upfield region, around 25-30 ppm. libretexts.org

Table 2: Expected ¹³C NMR Chemical Shifts for N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) (Keto Form)

Carbon Type Expected Chemical Shift (δ, ppm)
Amide Carbonyl (C=O) 165 - 175
Ketone Carbonyl (C=O) 205 - 215
Methylene (-CH₂-NH) 38 - 42
Methylene (-CH₂-CH₂-) 26 - 28
Methylene (-CO-CH₂-CO-) 50 - 55
Methyl (CH₃-CO-) 25 - 30

Note: These are estimated values based on analogous structures and general chemical shift tables. libretexts.orgoregonstate.eduorganicchemistrydata.org The exact values can vary based on solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) would be characterized by the vibrational modes of its amide and ketone functionalities.

Key expected absorption bands include:

N-H Stretching: A moderate to strong absorption band typically appears in the region of 3350-3250 cm⁻¹, characteristic of a secondary amide. Hydrogen bonding can broaden this peak.

C-H Stretching: Aliphatic C-H stretching vibrations from the butane chain and methyl/methylene groups are expected in the 3000-2850 cm⁻¹ region.

C=O Stretching (Ketone): A strong, sharp absorption band for the ketone carbonyl group is expected around 1725-1705 cm⁻¹.

C=O Stretching (Amide I band): A strong, sharp absorption for the amide carbonyl group typically occurs between 1680-1630 cm⁻¹.

N-H Bending (Amide II band): This band, arising from a combination of N-H in-plane bending and C-N stretching, is found in the 1570-1515 cm⁻¹ region for secondary amides.

C-N Stretching (Amide III band): This vibration appears around 1300-1200 cm⁻¹.

Table 3: Expected IR Absorption Frequencies for N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide)

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Secondary Amide N-H Stretch 3350 - 3250 Strong
Alkyl C-H Stretch 3000 - 2850 Medium-Strong
Ketone C=O Stretch 1725 - 1705 Strong
Amide C=O Stretch (Amide I) 1680 - 1630 Strong
Secondary Amide N-H Bend (Amide II) 1570 - 1515 Medium-Strong

Note: These are characteristic frequency ranges. The exact position of the peaks can be influenced by the molecular environment and physical state of the sample. Data for analogous compounds like N-ethylacetamide show these characteristic bands. nist.govchemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) (Molecular Formula: C₁₂H₂₀N₂O₄, Molecular Weight: 256.29 g/mol ), a soft ionization technique like Electrospray Ionization (ESI) would likely show a prominent protonated molecule peak [M+H]⁺ at m/z 257.3.

Under harsher conditions, such as Electron Ionization (EI), the molecule would undergo characteristic fragmentation. The most common fragmentation pathways for amides involve cleavage of the amide bond. nih.govrsc.org Key fragmentation patterns would likely include:

α-Cleavage: Cleavage of the N-CO bond is a common pathway for amides, which would lead to the loss of the amine portion. unl.ptresearchgate.net In this molecule, cleavage could occur at the bonds flanking the central butane chain. A primary fragmentation could be the cleavage of one of the acetoacetamide (B46550) groups.

McLafferty Rearrangement: If a γ-hydrogen is available relative to a carbonyl group, a McLafferty rearrangement can occur. jove.com For the 3-oxobutanamide moiety, this could lead to the formation of a characteristic radical cation.

Cleavage of the Butane Chain: Fragmentation can also occur along the central C-C bonds of the butane linker.

A plausible fragmentation would involve the cleavage of the amide bond, leading to the formation of an acylium ion from the acetoacetamide portion and a fragment corresponding to the protonated butane-1,4-diamine.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction

The crystal structure would reveal:

Conformation of the Butane Chain: The torsion angles of the C-C-C-C backbone of the butane linker would define its conformation (e.g., anti or gauche). Studies on related diamides show a tendency for polymethylene segments to adopt specific folded or extended conformations. nist.gov

Planarity of the Amide Group: The amide functional group is typically planar.

Intermolecular Hydrogen Bonding: The amide N-H protons as donors and the amide and ketone carbonyl oxygens as acceptors would likely lead to an extensive network of intermolecular hydrogen bonds, dictating the crystal packing. This is a common feature in the crystal structures of secondary amides. nist.gov

Table 4: Illustrative Crystallographic Parameters for a Related Diamine Structure

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 5.499(1)
b (Å) 25.497(6)
c (Å) 7.818(2)
β (°) 94.87(1)
V (ų) 1092.2
Z 2

Note: This data is for [N,N′-bis(pyridin-2-yl)benzylidene]-butane-1,4-diamine and is presented for illustrative purposes to indicate the type of data obtained from a single-crystal X-ray diffraction experiment. researchgate.net

Thermal Analysis Techniques for Material Performance Assessment

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is highly sensitive to thermal events such as melting, crystallization, and glass transitions.

A DSC analysis of N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) would provide critical data on its thermal stability and phase behavior. A typical experiment would involve heating the sample at a constant rate to identify endothermic (heat-absorbing) and exothermic (heat-releasing) events. For a crystalline sample, a sharp endothermic peak would indicate its melting point (Tₘ). The presence of multiple melting peaks could suggest polymorphism or the presence of impurities. If the compound were amorphous, a subtle step-like change in the baseline of the DSC curve, known as the glass transition temperature (T₉), would be observed. This represents the temperature at which the amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state.

Illustrative Example of DSC Data:

This table presents a hypothetical DSC result for N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide), shown for exemplary purposes.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting (Endotherm)178.5181.2125.4
Crystallization (Exotherm)135.0132.5-85.2

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability and decomposition profile of a material.

When analyzing N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) with TGA, the sample would be heated at a constant rate, and its mass would be continuously monitored. The resulting TGA curve plots mass percentage against temperature. The temperature at which significant mass loss begins indicates the onset of thermal decomposition. The shape of the curve can reveal whether the decomposition occurs in a single step or multiple steps, providing insight into the degradation mechanism. The analysis can also quantify the amount of residual mass at the end of the experiment.

Illustrative Example of TGA Data:

The following is a hypothetical TGA data summary for N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) for illustrative purposes.

AtmosphereOnset of Decomposition (Tₒₙₛₑₜ)Temperature at 5% Mass LossTemperature at 50% Mass LossResidual Mass at 600°C
Nitrogen285 °C295 °C340 °C2.5%
Air270 °C280 °C325 °C0.1%

Rheological Characterization of Polymer Systems

Although N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) is a small molecule, it could be used as a crosslinking agent, a chain extender, or an additive in polymer systems. Rheology is the study of the flow and deformation of matter. Rheological characterization of polymer systems containing this compound would be essential to understand how it affects the material's processing and end-use performance.

Using a rheometer, one could measure properties like viscosity, storage modulus (G'), and loss modulus (G''). The viscosity determines the material's resistance to flow. The storage modulus represents the elastic (solid-like) component, while the loss modulus represents the viscous (liquid-like) component. By analyzing these parameters as a function of temperature, frequency, or shear rate, one could determine how the addition of N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) influences the polymer's melt strength, viscoelasticity, and processability.

Illustrative Example of Rheological Data:

This table provides a hypothetical comparison of a base polymer and one modified with the compound, for illustrative purposes only.

ParameterBase PolymerPolymer + 5% Additive
Melt Viscosity (at 200°C, 1 s⁻¹)1200 Pa·s1800 Pa·s
Storage Modulus (G') (at 200°C)5,000 Pa8,500 Pa
Loss Modulus (G'') (at 200°C)10,000 Pa12,000 Pa

Microscopic Analysis of Material Morphology

Microscopy techniques are used to visualize the surface and internal structure of materials at the micro- and nanoscale. Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would be invaluable for studying the morphology of N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide), especially when it is blended or reacted with other materials.

SEM provides high-resolution images of a sample's surface topography. It could be used to examine the crystal habit (shape) and size distribution of the pure compound. In a polymer blend, SEM could reveal the phase morphology, showing how the compound is dispersed within the polymer matrix and whether it forms distinct domains.

TEM, which passes a beam of electrons through an ultra-thin specimen, offers much higher resolution and can reveal internal structures. If the compound were used to create nanocomposites, TEM could visualize the dispersion of nanoparticles and their interaction with the surrounding matrix.

Illustrative Example of Morphological Features:

This table summarizes hypothetical morphological observations for the compound, presented for exemplary purposes.

TechniqueObservationImplication
SEMAgglomerates of plate-like crystals, 10-50 µm in size.Indicates a crystalline nature with a specific growth habit.
TEM (in a polymer blend)Spherical domains of 100-500 nm dispersed in the matrix.Suggests phase separation at the nanoscale.

Comparative Studies with Structural Analogues of Bis 3 Oxobutanamides

Examination of Derivatives with Varied Amine Linkers (e.g., Aromatic vs. Aliphatic)

Studies on analogous systems, like silver phosphonate (B1237965) hybrids, demonstrate that the choice between an aliphatic and an aromatic amine linker profoundly impacts the final structure and properties. rsc.org For instance, compounds incorporating a coordinated aromatic amine (4,4′-bipyridine) tend to form one- or two-dimensional layered structures. Conversely, those with a templated aliphatic amine (piperazine) can form structures containing discrete metal clusters. rsc.org This fundamental difference in structural organization leads to vastly different material properties; the aliphatic amine-templated compounds exhibit significantly higher dielectric permittivity compared to their aromatic amine-coordinated counterparts. rsc.org

In the context of polymers, incorporating flexible aliphatic or ether linkages into a rigid polymer backbone is a common strategy to enhance solubility and processability. This often leads to a lower glass transition temperature (Tg) without significantly compromising thermal stability. researchgate.net The flexible butane (B89635) chain in N,N'-(butane-1,4-diyl)bis(3-oxobutanamide) imparts a degree of conformational freedom not present in its rigid aromatic counterparts. This flexibility can be advantageous in applications requiring solution processing or for creating materials with lower modulus.

Table 1: Comparison of Linker Effects in Structurally Related Systems

Feature Aliphatic Linker (e.g., Butane-1,4-diyl) Aromatic Linker (e.g., Phenylenediyl)
Flexibility High Low (Rigid)
Solubility Generally higher in polymers researchgate.net Generally lower in polymers researchgate.net
Glass Transition Temp. (Tg) Tends to be lower in polymers researchgate.net Tends to be higher in polymers
Structural Motif Can promote cluster formation in coordination solids rsc.org Promotes layered structures in coordination solids rsc.org
Dielectric Permittivity Can lead to extremely high values in templated solids rsc.org Lower values in coordinated structures rsc.org

Comparison of Reactivity and Synthetic Versatility Among Analogues

The reactivity of bis(3-oxobutanamides) is centered around the active methylene (B1212753) group and the keto-enol tautomerism characteristic of β-dicarbonyl compounds. researchgate.net The nature of the linker can influence the electronic environment of these reactive sites, though often to a lesser extent than direct substitution on the acetoacetyl group. The primary influence of the linker is on the steric accessibility of the reactive sites and the solubility of the molecule, which are key factors in synthetic protocols.

Analogues with flexible aliphatic linkers, such as N,N'-(butane-1,4-diyl)bis(3-oxobutanamide), are often more soluble in a wider range of organic solvents compared to their rigid aromatic counterparts. This enhanced solubility can facilitate more homogeneous reaction conditions and potentially lead to higher yields in synthetic transformations like Knoevenagel or Hantzsch-type reactions.

Furthermore, the flexibility of the butane-1,4-diyl linker allows the two terminal 3-oxobutanamide groups to act either independently or cooperatively. chemrxiv.org In chelation, for example, a flexible linker might allow the ligand to wrap around a single large metal ion or bridge two different metal centers, offering synthetic versatility in the creation of coordination polymers and metal-organic frameworks. chemrxiv.orgnih.gov Aromatic linkers, being rigid, pre-organize the two chelating sites at a fixed distance and orientation, which can be exploited for the targeted synthesis of specific supramolecular architectures.

Contrasting Material Performance in Derivatives and Polymers

When bis(3-oxobutanamides) are used as monomers or cross-linking agents, the linker's structure has a profound effect on the performance of the resulting materials, particularly polymers.

Thermal Properties: Polymers derived from aromatic bis(acetoacetamides) generally exhibit higher thermal stability and higher glass transition temperatures (Tg) compared to those derived from aliphatic analogues. The rigidity of the aromatic units restricts segmental motion, requiring more thermal energy to induce softening or degradation. For comparison, poly(ether-imide)s synthesized with various aromatic diamines show Tg values between 238–302 °C and decomposition temperatures above 572 °C. researchgate.net In contrast, materials with flexible linkers, like certain oxetane-based polymers, can also achieve high thermal stability (up to 446 °C) but the linker's flexibility is a key design element. mdpi.com

Mechanical Properties: The rigidity of aromatic linkers typically translates to polymers with higher tensile strength and modulus but lower elongation at break (i.e., they are stronger but more brittle). Aliphatic linkers, like the butane-1,4-diyl group, introduce flexibility into the polymer chain, leading to materials that are generally tougher, more ductile, and have lower modulus. For instance, UV-cured resins based on flexible silane (B1218182) linkers can achieve a tensile strength of 75.5 MPa. mdpi.com

Solubility and Processability: A significant advantage of incorporating flexible aliphatic linkers is the improvement in polymer solubility. researchgate.net Polymers based on rigid aromatic backbones are often difficult to process due to their poor solubility in common organic solvents. The introduction of flexible segments disrupts the tight packing of polymer chains, allowing solvent molecules to penetrate and dissolve the material more easily. This is crucial for applications that require solution casting or spin coating, such as in the fabrication of thin films for electronic devices. rsc.org

Table 2: Predicted Performance Contrast in Polymers Derived from Bis(3-oxobutanamide) Analogues

Material Property Polymer with Aliphatic Linker Polymer with Aromatic Linker
Glass Transition Temp. (Tg) Lower Higher researchgate.net
Thermal Stability Good Excellent researchgate.net
Tensile Strength Moderate High
Flexibility/Ductility High Low (Brittle)
Solubility Good Poor researchgate.net

Influence of Substituents on Coordination Behavior

The coordination behavior of bis(3-oxobutanamides) is dictated by the two O,O-donor chelating sites formed upon deprotonation of the enolic form. The nature of the linker and other substituents can significantly influence the structure of the resulting metal complexes. nih.gov

Linker Flexibility: As seen with the flexible bis(β-diketonato) ligand H2bdhb, a flexible backbone can lead to "polymerization isomerism," where the ligand can either form a monomeric, quasi-macrocyclic complex with a single metal ion or a dimeric complex bridging two distant metal ions. chemrxiv.org N,N'-(butane-1,4-diyl)bis(3-oxobutanamide) possesses a similarly flexible linker, suggesting it could exhibit comparable versatility in its coordination chemistry, forming both mononuclear and polynuclear species depending on the metal ion and reaction conditions. nih.gov

Steric Hindrance: Bulky substituents near the coordination site can impose significant steric constraints, forcing a specific coordination geometry. For example, studies on β-diketiminate ligands show that sterically demanding aromatic substituents can prevent the formation of bis-ligand complexes, instead yielding mononuclear square planar complexes where the metal is coordinated to only one ligand and a co-ligand. nih.gov

Electronic Effects: Electron-withdrawing or -donating substituents on the ligand framework can alter the electron density on the donor oxygen atoms, thereby affecting the stability and the electrochemical properties of the metal complex. In substituted bis(β-diketiminate) copper(II) complexes, while the solid-state structures remained similar, the spectroscopic and electrochemical properties were significantly affected by the electronic nature of the substituents. nih.gov Similarly, redox-active substituents can lead to non-innocent ligand behavior, where the ligand itself can participate in the redox chemistry of the complex. nih.gov The coordination mode can change with the oxidation state of the ligand. nih.gov

Q & A

Q. What are the established synthetic routes for N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide), and how do reaction conditions influence yield and purity?

The synthesis typically involves condensation reactions between 3-oxobutanamide derivatives and butane-1,4-diamine or its analogs. Catalysts like orthophosphoric acid are critical for facilitating amide bond formation, while solvents such as ethanol or DMF optimize reaction efficiency. For example, similar bis-amides are synthesized under reflux conditions with catalysts, achieving yields >90% in controlled settings . Purity (>95%) is confirmed via HPLC and spectroscopic methods (e.g., NMR) .

Key Variables :

ParameterImpact
Catalyst (e.g., H₃PO₄)Accelerates amidation; reduces side products
Solvent polarityAffects solubility and reaction kinetics
TemperatureHigher temps (reflux) improve reaction rates

Q. How is N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) characterized structurally, and what analytical techniques are most reliable?

Structural elucidation relies on ¹H/¹³C NMR to confirm proton environments and carbonyl groups (δ ~170-175 ppm for amide C=O). IR spectroscopy identifies key functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹). Mass spectrometry (EI-MS) provides molecular weight validation (e.g., m/z 884 [M⁺] for derivatives) . X-ray crystallography (via ORTEP-III) resolves stereochemistry in crystalline forms .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

While specific safety data for this compound is limited, analogous bis-amides require PPE (gloves, lab coats, masks) due to potential respiratory and dermal toxicity. Storage at -20°C in inert atmospheres prevents degradation. Refer to GHS-compliant SDS sheets for related compounds (e.g., GHS08 for hazardous derivatives) .

Advanced Research Questions

Q. How does N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) interact with biological systems, and what methodologies assess its cytotoxicity or enzyme inhibition?

Cytotoxicity is evaluated via MTT assays on cell lines (e.g., MDA-MB-231 breast cancer cells), with IC₅₀ values calculated from dose-response curves. Apoptosis is quantified using Annexin V-FITC/PI staining and flow cytometry . Enzyme inhibition studies employ kinetic assays (e.g., Michaelis-Menten plots) to measure competitive/non-competitive binding .

Example Data (Derivative 8i) :

AssayResult
IC₅₀ (MDA-MB-231)12.5 µM
Apoptotic cells (%)45% at 24h

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies arise from variations in assay conditions (e.g., serum concentration, incubation time) or impurity profiles. Mitigation includes:

  • Standardized protocols : Replicate studies under identical conditions (e.g., 10% FBS, 37°C, 5% CO₂) .
  • HPLC-MS purity checks : Eliminate confounding impurities (>98% purity threshold) .
  • Meta-analysis : Compare datasets across peer-reviewed studies to identify outliers .

Q. How can this compound be functionalized for applications in polymer science or drug delivery systems?

The bis-amide scaffold is modified via:

  • Schiff base formation : React with aldehydes (e.g., 4-formylbenzoate) to create crosslinkable polymers .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces targeting moieties (e.g., PEG chains) .
  • Coordination complexes : Bind transition metals (e.g., Cu²⁺) for catalytic or antimicrobial applications .

Example Application : Chitosan-bis-aldehyde Schiff bases (CBASB) derived from similar bis-amides exhibit enhanced mechanical strength and biodegradability for drug encapsulation .

Methodological Considerations

Q. What computational tools predict the physicochemical properties or reactivity of this compound?

  • PubChem : Provides molecular weight (189.21 g/mol), SMILES strings, and InChI keys for database alignment .
  • Density Functional Theory (DFT) : Models electron distribution for reaction mechanism insights (e.g., amidation energetics) .
  • Molecular docking (AutoDock Vina) : Predicts binding affinities to biological targets (e.g., kinases) .

Q. How are stability and shelf-life optimized for long-term storage?

  • Lyophilization : Freeze-drying in amber vials under argon prevents hydrolysis.
  • Stability assays : Monitor degradation via accelerated aging (40°C/75% RH for 6 months) and HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide)
Reactant of Route 2
Reactant of Route 2
N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.